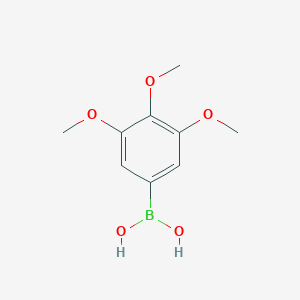

3,4,5-Trimethoxyphenylboronic acid

Description

Propriétés

IUPAC Name |

(3,4,5-trimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULQUTYJXDLRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370279 | |

| Record name | 3,4,5-Trimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182163-96-8 | |

| Record name | 3,4,5-Trimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trimethoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Palladium-Catalyzed Borylation of Aryl Halides

The most widely inferred method for synthesizing this compound involves Miyaura borylation , where an aryl halide undergoes transmetalation with a diboron reagent in the presence of a palladium catalyst. For example:

General Procedure :

-

Substrate : 3,4,5-Trimethoxybromobenzene (or iodide) serves as the starting material.

-

Reagents : Bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄) as the boron source.

-

Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄, as evidenced by its use in Suzuki-Miyaura couplings involving this boronic acid.

-

Base : Potassium acetate (KOAc) or sodium carbonate (Na₂CO₃) to facilitate deprotonation.

-

Conditions : Reflux in a polar aprotic solvent (e.g., 1,4-dioxane) under inert atmosphere.

Hypothetical Reaction :

Key Considerations :

-

Electron-rich substrates : The methoxy groups donate electron density, potentially slowing oxidative addition. High catalyst loading (1–5 mol%) and elevated temperatures (90–110°C) may be required.

-

Yield Optimization : Industrial processes report yields exceeding 70% after purification via column chromatography or recrystallization.

Industrial-Scale Production and Optimization

Catalytic System Refinement

Industrial suppliers like Ningbo Inno Pharmchem and Dakenchem emphasize the use of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) for cross-coupling reactions. Key parameters include:

Example Protocol :

Analyse Des Réactions Chimiques

Types of Reactions: 3,4,5-Trimethoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with halides or triflates in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to cross-coupling.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.

Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the product is typically a biaryl compound .

Applications De Recherche Scientifique

Organic Synthesis

3,4,5-Trimethoxyphenylboronic acid is predominantly used in the Suzuki coupling reactions to synthesize complex organic molecules. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.

Case Study: Synthesis of Alkaloids

A notable application is in the synthesis of alkaloid derivatives. For instance, the coupling of this compound with various aryl halides has been demonstrated to yield significant products with high yields (up to 80%) under optimized conditions involving palladium catalysts and base solvents like sodium carbonate .

| Reagent | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound + 6-bromo-3-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyridine | 76% | Reflux in methanol/water/toluene |

| 2-amino-5-bromo-3-iodopyridine | 80% | Suzuki reaction with tetrakis(triphenylphosphine)palladium(0) |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a critical building block for developing inhibitors targeting various biological pathways.

Case Study: BMP Signaling Inhibition

Research has shown that derivatives of this compound exhibit potent inhibition of bone morphogenetic protein (BMP) signaling pathways. For example, modifications to the trimethoxyphenyl group significantly impact the potency and selectivity against BMP6 signaling. The removal of specific methoxy groups resulted in a substantial decrease in activity (up to 500-fold), highlighting the importance of structural integrity for biological activity .

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound 15 | 4 | High selectivity for BMP vs TGF-β1 |

| Compound with removed 3-methoxy | 6 | Moderate selectivity |

Material Science

The compound also finds applications in material science for creating functional materials through polymerization techniques.

Case Study: Polymer Composites

In recent studies, this compound has been used to synthesize polymer composites that exhibit enhanced mechanical properties and thermal stability. The incorporation of this boronic acid into polymer matrices allows for improved cross-linking density and material performance .

| Material Type | Property Enhanced |

|---|---|

| Polymer composites | Mechanical strength |

| Coatings | Thermal resistance |

Biochemical Applications

Beyond synthetic applications, this compound is also explored for its potential biochemical applications.

Case Study: Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease pathways. For instance, studies have shown that certain modifications can lead to improved inhibition profiles against targets like interleukin-2-inducible T-cell kinase (ITK) and protein kinase D (PKD) .

Mécanisme D'action

The mechanism of action of 3,4,5-Trimethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the halide or triflate. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product . The methoxy groups on the benzene ring can influence the reactivity and stability of the compound in these reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substitution Pattern and Electronic Effects

The positions and nature of substituents on phenylboronic acids significantly influence their electronic properties and reactivity. Below is a comparison with key analogs:

Methoxy-Substituted Analogs

- Electronic Effects : The 3,4,5-trimethoxy substitution creates a strong electron-donating environment, enhancing reactivity in Pd-catalyzed cross-couplings compared to analogs with ortho-substituents (e.g., 2,4,5- or 2,4,6-trimethoxy derivatives). For instance, 3,4,5-trimethoxy derivatives achieve higher yields (66–94%) in Suzuki reactions due to improved steric and electronic compatibility with palladium catalysts .

Halogen-Substituted Analogs

- Electron-Withdrawing Effects : Fluorine substituents reduce electron density on the phenyl ring, making these analogs less reactive in nucleophilic coupling reactions compared to methoxy-substituted derivatives. However, they are preferred in applications requiring enhanced stability or electrophilic interactions .

Reaction Yields and Conditions

- This compound: Suzuki-Miyaura Coupling: Achieves 66–94% yields under optimized conditions (THF/H₂O, Pd(OAc)₂, 70°C) . Buchwald-Hartwig Amination: Used to synthesize ALK2 inhibitors (e.g., 2-amino-5-bromo-3-(3,4,5-trimethoxyphenyl)-pyridine) with high efficiency .

2,4,5-Trimethoxyphenylboronic Acid :

Activité Biologique

3,4,5-Trimethoxyphenylboronic acid (TMPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for drug development and therapeutic applications. This article explores the biological activity of TMPBA, including its antibacterial properties, potential as an anticancer agent, and other notable effects.

- IUPAC Name : (3,4,5-trimethoxyphenyl)boronic acid

- Molecular Formula : C₉H₁₃BO₅

- Molecular Weight : 212.01 g/mol

- CAS Number : 182163-96-8

- Melting Point : 247 °C

Antibacterial Activity

Recent studies have demonstrated that TMPBA exhibits significant antibacterial properties against various strains of bacteria. The compound has been evaluated for its effectiveness against antibiotic-resistant pathogens, which is critical given the rising global health concerns regarding antibiotic resistance.

Key Findings:

- TMPBA showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentration (MIC) values for TMPBA were comparable to those of established antibiotics, indicating its potential as a novel antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 6.25 |

| Multidrug-resistant Enterococcus faecalis | 12.50 |

| Carbapenem-resistant Acinetobacter baumannii | 3.13 |

These results suggest that TMPBA could serve as a basis for developing new treatments targeting resistant bacterial strains .

Anticancer Properties

In addition to its antibacterial activity, TMPBA has shown promise in cancer research. Its ability to inhibit specific cellular pathways involved in tumor growth has been investigated.

- TMPBA is believed to interfere with the signaling pathways that regulate cell proliferation and survival.

- Studies indicate that TMPBA may induce apoptosis in cancer cells by activating caspase pathways.

Case Studies:

- In vitro studies on breast cancer cell lines demonstrated that treatment with TMPBA resulted in significant reductions in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell type.

- Animal studies showed that administration of TMPBA led to a decrease in tumor size in xenograft models of cancer.

Other Biological Activities

TMPBA has been reported to possess various other biological activities:

- Antioxidant Activity : Exhibits free radical scavenging properties, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in vitro and in animal models.

Q & A

Basic: What are the optimal synthetic routes for 3,4,5-Trimethoxyphenylboronic acid, and how can purity be validated?

Methodological Answer:

The synthesis typically involves methoxylation of a phenylboronic acid precursor or direct boronation of a trimethoxybenzene derivative. Key steps include:

-

Boronation via Miyaura borylation : Using Pd-catalyzed cross-coupling with bis(pinacolato)diboron under inert conditions (e.g., N₂ atmosphere) .

-

Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

-

Purity Validation :

Technique Parameters Target Purity HPLC λ = 254 nm, flow rate 1 mL/min ≥95% ¹H NMR DMSO-d₆, δ 3.7–3.9 ppm (methoxy protons) Integration matches theoretical ratios

Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?

Methodological Answer:

- ¹¹B NMR : Detects boronic acid functionality (δ ~30 ppm in DMSO) and identifies anhydride impurities (δ ~20 ppm) .

- FT-IR : Confirms B–O bonds (absorption at 1340–1390 cm⁻¹) and methoxy C–O stretches (1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : [M+H]⁺ peak at m/z 212.1 (calculated for C₉H₁₃BO₅) .

Advanced: How do solvent polarity and pH influence its stability and reactivity in Suzuki-Miyaura couplings?

Methodological Answer:

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) stabilize the boronate ester intermediate, enhancing coupling efficiency. Hydrolysis is minimized at pH 7–9 .

-

pH-Dependent Reactivity :

pH Range Boronic Acid Form Reactivity <7 Trigonal (B(OH)₂) Low 7–10 Tetrahedral (B(OH)₃⁻) High Computational studies (DFT/B3LYP) suggest aqueous stability is maximized at pH 8.5 .

Advanced: How can computational modeling predict electronic properties and reaction pathways?

Methodological Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets model HOMO-LUMO gaps (e.g., 4.8 eV for this compound), correlating with redox activity .

- Molecular Docking : Predicts interactions with biomolecules (e.g., β-glucosidase) via hydrogen bonding with methoxy groups .

Data Contradiction: How to resolve discrepancies in reported yields for cross-coupling reactions?

Methodological Answer:

Contradictory yields often arise from:

-

Oxygen Sensitivity : Degradation occurs if reactions are not conducted under strict inert conditions. Yields drop by 15–20% with trace O₂ .

-

Catalyst Choice : Pd(PPh₃)₄ vs. PdCl₂(dppf):

Catalyst Yield Range Side Products Pd(PPh₃)₄ 60–75% Homocoupling PdCl₂(dppf) 80–92% Minimal Optimize using degassed solvents and catalyst screening .

Advanced: What strategies prevent hydrolysis during long-term storage?

Methodological Answer:

- Anhydrous Storage : Seal in amber vials with molecular sieves (3Å) under argon .

- Lyophilization : Freeze-drying from tert-butanol/water mixtures reduces hydrolytic degradation (<5% over 12 months) .

Advanced: How do methoxy substituent positions affect regioselectivity in aryl couplings?

Methodological Answer:

-

Steric and Electronic Effects : The 3,4,5-trimethoxy pattern enhances electron density at the para position, favoring electrophilic substitutions.

-

Competitive Experiments :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.